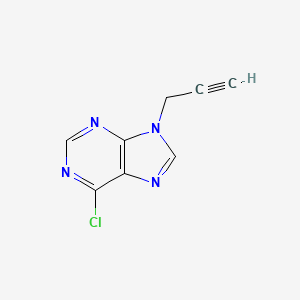![molecular formula C23H43BrO4 B3327564 Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- CAS No. 352557-26-7](/img/structure/B3327564.png)
Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)-
Übersicht
Beschreibung
Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- is an organic compound with the molecular formula C24H45BrO4. It is also known as (3R)-3-[(2-bromo-1-oxooctyl)oxy]tetradecanoic acid methyl ester. This compound is characterized by its unique structure, which includes a tetradecanoic acid backbone with a brominated oxooctyl group and a methyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- typically involves the esterification of tetradecanoic acid with methanol in the presence of a catalyst. The brominated oxooctyl group is introduced through a bromination reaction, where the oxooctyl group is treated with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the brominated oxooctyl group to a hydroxyl group.
Substitution: The bromine atom in the oxooctyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- involves its interaction with specific molecular targets and pathways. The brominated oxooctyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester functional group may also play a role in the compound’s bioavailability and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetradecanoic acid, 3-[(2-chloro-1-oxooctyl)oxy]-, methyl ester
- Tetradecanoic acid, 3-[(2-fluoro-1-oxooctyl)oxy]-, methyl ester
- Tetradecanoic acid, 3-[(2-iodo-1-oxooctyl)oxy]-, methyl ester
Uniqueness
Tetradecanoic acid, 3-[(2-bromo-1-oxooctyl)oxy]-, methyl ester, (3R)- is unique due to the presence of the brominated oxooctyl group, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
methyl (3R)-3-(2-bromooctanoyloxy)tetradecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43BrO4/c1-4-6-8-10-11-12-13-14-15-17-20(19-22(25)27-3)28-23(26)21(24)18-16-9-7-5-2/h20-21H,4-19H2,1-3H3/t20-,21?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKQMIIFKLSPRZ-VQCQRNETSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)OC(=O)C(CCCCCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)OC)OC(=O)C(CCCCCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide](/img/structure/B3327487.png)
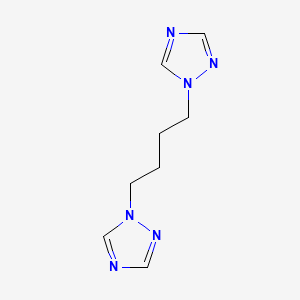
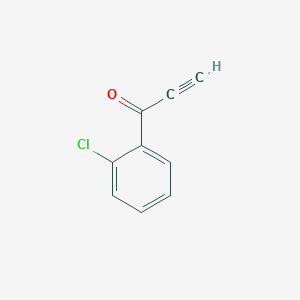
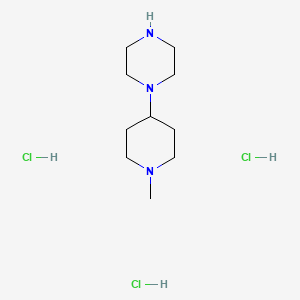
![Methyl 4-{[(methylamino)carbothioyl]amino}benzoate](/img/structure/B3327519.png)
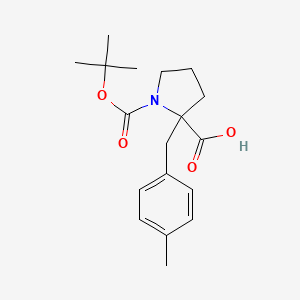
![Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B3327537.png)
![5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3327540.png)
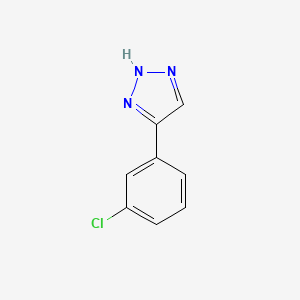
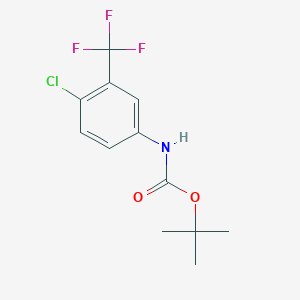
![6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B3327553.png)
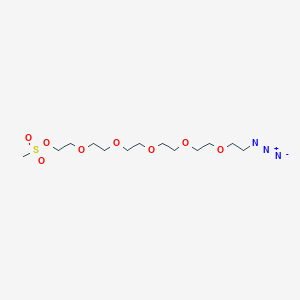
![6-Amino-3-(tert-butyl)-4-(2-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3327579.png)
